Cas no 307306-08-7 (5-Fluoro-4-iodo-2-methyl-phenylamine)

5-Fluoro-4-iodo-2-methyl-phenylamine structure
307306-08-7 structure
Product Name:5-Fluoro-4-iodo-2-methyl-phenylamine
CAS No:307306-08-7
MF:C7H7FIN
MW:251.040057420731
MDL:MFCD21364952
CID:1029195
PubChem ID:71710966
Update Time:2025-08-05

5-Fluoro-4-iodo-2-methyl-phenylamine Chemical and Physical Properties

Names and Identifiers

    • 5-Fluoro-4-iodo-2-methylaniline
    • AS-76015
    • 307306-08-7
    • D77068
    • SOOKBJGPYYCNEA-UHFFFAOYSA-N
    • CS-0112240
    • Benzenamine, 5-fluoro-4-iodo-2-methyl-
    • SCHEMBL15575436
    • DTXSID00856660
    • 5-Fluoro-4-iodo-2-methyl-phenylamine
    • MDL: MFCD21364952
    • Inchi: 1S/C7H7FIN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3
    • InChI Key: SOOKBJGPYYCNEA-UHFFFAOYSA-N
    • SMILES: IC1C(=CC(=C(C)C=1)N)F

Computed Properties

  • Exact Mass: 250.96072g/mol
  • Monoisotopic Mass: 250.96072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.9±0.1 g/cm3
  • Boiling Point: 284.1±40.0 °C at 760 mmHg
  • Flash Point: 125.6±27.3 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

5-Fluoro-4-iodo-2-methyl-phenylamine Security Information

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